2,3,3-Triphenylpropanenitrile

Catalog No.
S9082296
CAS No.
5350-66-3
M.F
C21H17N
M. Wt
283.4 g/mol
Availability
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2,3,3-Triphenylpropanenitrile

CAS Number

5350-66-3

Product Name

2,3,3-Triphenylpropanenitrile

IUPAC Name

2,3,3-triphenylpropanenitrile

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C21H17N/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H

InChI Key

LLJHVPXJEGSZFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(C2=CC=CC=C2)C3=CC=CC=C3

2,3,3-Triphenylpropanenitrile is an organic compound with the molecular formula C21H17NC_{21}H_{17}N. It features a propanenitrile backbone substituted with three phenyl groups at the 2, 3, and 3 positions. This compound is characterized by its significant aromatic character due to the presence of multiple phenyl rings, which contributes to its chemical stability and potential reactivity. The nitrile functional group (-C≡N) imparts unique properties, making it a subject of interest in various chemical applications.

That illustrate its reactivity:

  • Reduction Reactions: The compound can be reduced to amines or alcohols using reducing agents. For example, treatment with lithium aluminum hydride can convert the nitrile group to a primary amine.
  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack. For instance, treatment with potassium amide in liquid ammonia followed by the addition of benzyl chloride yields 2-benzyl-2,3,3-triphenylpropanenitrile in high yield .
  • Hydrolysis: Hydrolysis of the nitrile group can lead to the corresponding carboxylic acid under acidic or basic conditions.

These reactions highlight the versatility of 2,3,3-triphenylpropanenitrile in synthetic organic chemistry.

Synthesis of 2,3,3-triphenylpropanenitrile can be achieved through various methods:

  • Nitrilation of Triphenylpropane: One common method involves the nitrilation of triphenylpropane using cyanogen bromide or sodium cyanide under appropriate conditions. This process typically requires a catalyst and careful control of reaction conditions to ensure optimal yields.
  • Friedel-Crafts Reaction: Another approach involves the Friedel-Crafts alkylation of benzene derivatives with appropriate alkyl halides followed by subsequent nitrilation.
  • Grignard Reaction: The Grignard reagent derived from triphenylmethanol can react with carbon disulfide followed by hydrolysis to yield 2,3,3-triphenylpropanenitrile.

These methods demonstrate the compound's accessibility for synthetic chemists.

2,3,3-Triphenylpropanenitrile finds applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds due to its functional groups.
  • Material Science: Its unique structure may contribute to the development of novel materials with specific electronic or optical properties.
  • Pharmaceuticals: As a potential precursor for biologically active molecules, it may find applications in drug development.

Several compounds share structural similarities with 2,3,3-triphenylpropanenitrile:

Compound NameStructure TypeKey Characteristics
TriphenylmethaneTertiary HydrocarbonLacks a nitrile group; used as a solvent and reagent.
BenzonitrileAromatic NitrileContains one phenyl group; used in organic synthesis.
DiphenylacetonitrileAromatic NitrileContains two phenyl groups; used as an intermediate.

Uniqueness

The uniqueness of 2,3,3-triphenylpropanenitrile lies in its tri-substituted structure which enhances its stability and reactivity compared to simpler nitriles or hydrocarbons. Its three phenyl groups provide significant steric hindrance and electronic effects that influence its chemical behavior and potential applications.

XLogP3

5

Hydrogen Bond Acceptor Count

1

Exact Mass

283.136099547 g/mol

Monoisotopic Mass

283.136099547 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-21-2023

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